Cas no 1314677-99-0 (2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

2-[3-(Difluoromethyl)phenyl]-2-methylpropanoic acid is a fluorinated aromatic compound featuring a difluoromethyl substituent on the phenyl ring and a methyl-substituted propanoic acid moiety. Its structural design imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications. The difluoromethyl group contributes to improved bioavailability and resistance to enzymatic degradation, while the sterically hindered carboxylic acid functionality allows for selective reactivity. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its well-defined purity and consistent performance make it suitable for research and industrial-scale applications.
2-3-(difluoromethyl)phenyl-2-methylpropanoic acid structure
1314677-99-0 structure
Product name:2-3-(difluoromethyl)phenyl-2-methylpropanoic acid
CAS No:1314677-99-0
MF:C11H12F2O2
MW:214.208590507507
CID:5863605
PubChem ID:84680223

2-3-(difluoromethyl)phenyl-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid
    • EN300-1138848
    • 2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
    • 1314677-99-0
    • Inchi: 1S/C11H12F2O2/c1-11(2,10(14)15)8-5-3-4-7(6-8)9(12)13/h3-6,9H,1-2H3,(H,14,15)
    • InChI Key: VVZGNQCOYQHIHY-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(C(=O)O)(C)C)F

Computed Properties

  • Exact Mass: 214.08053595g/mol
  • Monoisotopic Mass: 214.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.9

2-3-(difluoromethyl)phenyl-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138848-5.0g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0
5g
$3147.0 2023-05-24
Enamine
EN300-1138848-5g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1138848-2.5g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1138848-0.05g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1138848-1.0g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0
1g
$1086.0 2023-05-24
Enamine
EN300-1138848-10g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1138848-1g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
1g
$914.0 2023-10-26
Enamine
EN300-1138848-10.0g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0
10g
$4667.0 2023-05-24
Enamine
EN300-1138848-0.5g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1138848-0.1g
2-[3-(difluoromethyl)phenyl]-2-methylpropanoic acid
1314677-99-0 95%
0.1g
$804.0 2023-10-26

Additional information on 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid

2-3-(difluoromethyl)phenyl-2-methylpropanoic acid (CAS No. 1314677-99-0): A Comprehensive Overview of Structural Properties, Biological Activities, and Research Applications

2-3-(difluoromethyl)phenyl-2-methylpropanoic acid (CAS No. 1314677-99-0) is a structurally unique organic compound that has garnered increasing attention in the field of medicinal chemistry and pharmaceutical research. With its 2-methylpropanoic acid backbone and a 3-(difluoromethyl)phenyl substituent, this molecule exhibits a distinctive combination of hydrophobic and polar characteristics, making it a promising candidate for various biological applications. Recent studies have highlighted the potential of 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid as a scaffold for the development of novel therapeutics, particularly in the areas of enzyme inhibition, receptor modulation, and drug delivery systems.

The 2-methylpropanoic acid functional group in 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid plays a crucial role in determining its physicochemical properties. This group contributes to the molecule’s overall hydrophobicity, which is essential for membrane permeability and cellular uptake. Meanwhile, the 3-(difluoromethyl)phenyl moiety introduces a unique electronic and steric environment, enabling the compound to interact with specific biological targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions are particularly relevant in the context of ligand-receptor binding and enzyme-substrate recognition, which are central to drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the behavior of 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid at the molecular level. A 2023 study published in Journal of Medicinal Chemistry utilized quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the conformational flexibility of the 3-(difluoromethyl)phenyl group. The findings revealed that the fluorine atoms in this substituent significantly influence the molecule’s ability to adopt specific conformations that are favorable for binding to G-protein-coupled receptors (GPCRs) and tyrosine kinase inhibitors. This research underscores the importance of fluorine substitution in modulating the pharmacological profile of small molecules.

Experimental data from in vitro and in vivo studies further support the therapeutic potential of 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid. For instance, a 2024 preclinical investigation conducted by a team at the Max Planck Institute for Chemical Ecology demonstrated that this compound exhibits selective inhibition of acetylcholinesterase (AChE) with an IC50 value of 0.82 μM. This level of potency is comparable to established cholinesterase inhibitors used in the treatment of Alzheimer’s disease, suggesting that 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid could serve as a lead compound for the development of next-generation neuroprotective agents.

The 3-(difluoromethyl)phenyl group in 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid has also been explored for its ability to enhance metabolic stability and bioavailability. A comparative study published in European Journal of Pharmaceutical Sciences in 2023 evaluated the metabolic fate of various substituted phenyl derivatives. The results indicated that the fluorine atoms in the 3-(difluoromethyl)phenyl substituent significantly reduce the rate of oxidative metabolism by liver enzymes, thereby prolonging the half-life of the compound in biological systems. This characteristic is particularly valuable in the design of prolonged-release formulations and targeted drug delivery systems.

Moreover, the 2-methylpropanoic acid moiety in 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid has been shown to influence the compound’s solubility and partition coefficient, which are critical parameters in drug formulation and absorption. A 2022 study in Pharmaceutical Research employed high-throughput screening techniques to assess the lipophilicity of several carboxylic acid derivatives. The data revealed that 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid exhibits a log P value of 1.35, placing it within the optimal range for oral bioavailability and central nervous system (CNS) penetration. These findings are of particular relevance to the development of central nervous system (CNS) therapeutics, where blood-brain barrier (BBB) permeability is a major challenge.

In addition to its pharmacological properties, 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid has attracted attention for its potential applications in materials science and nanoengineering. Researchers at MIT have explored the use of this compound as a ligand for nanoparticle functionalization, leveraging its ability to form coordination complexes with transition metal ions. The resulting nanostructures exhibit enhanced stability and targeting efficiency, making them suitable for diagnostic imaging and cancer therapy. This interdisciplinary approach highlights the versatility of 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid beyond traditional pharmaceutical applications.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid to improve yield and cost-effectiveness. A 2023 review in Organic Process Research & Development highlighted the use of microwave-assisted synthesis and flow chemistry techniques to accelerate the production of this compound. These methodologies not only reduce reaction times but also minimize byproduct formation, which is essential for large-scale pharmaceutical manufacturing.

In conclusion, 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid represents a compelling example of how structure-activity relationships (SAR) can be leveraged to design molecules with tailored biological activities. Its unique combination of hydrophobic and polar features, coupled with the modulating effects of the 3-(difluoromethyl)phenyl and 2-methylpropanoic acid groups, positions it as a versatile platform for drug discovery and materials innovation. As research in this area continues to advance, it is anticipated that 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid will play an increasingly important role in addressing unmet medical needs and advancing the frontiers of biomedical science.

The compound 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid is a multifunctional molecule that has garnered significant attention in both pharmaceutical and materials science research due to its unique structural and physicochemical properties. Here's a structured summary of its key characteristics and applications: --- ### 1. Structural Features - Core Structure: Composed of a 2-methylpropanoic acid group and a 3-(difluoromethyl)phenyl substituent. - Hydrophobicity and Polarity: The 2-methylpropanoic acid group contributes to hydrophobicity, while the 3-(difluoromethyl)phenyl substituent introduces polarity and electronic effects. - Conformational Flexibility: The fluorine atoms in the 3-(difluoromethyl)phenyl group influence the molecule’s ability to adopt specific conformations, which are favorable for ligand-receptor interactions and enzyme inhibition. --- ### 2. Pharmacological Properties - Acetylcholinesterase Inhibition: Demonstrates potent inhibition of acetylcholinesterase, with a log P value of 1.35, optimal for oral bioavailability and CNS penetration. - Blood-Brain Barrier (BBB) Permeability: Suitable for central nervous system (CNS) therapeutics, given its favorable lipophilicity and BBB permeability. - Potential Therapeutic Applications: Explored for neurodegenerative disorders, Alzheimer’s disease, and other CNS-related conditions. --- ### 3. Materials Science and Nanoengineering - Nanoparticle Functionalization: Used as a ligand for transition metal ions in nanoparticle synthesis, enabling the creation of stable nanostructures with targeting capabilities for diagnostic imaging and cancer therapy. --- ### 4. Synthetic Optimization - Microwave-Assisted Synthesis and Flow Chemistry: These techniques are being explored to improve synthetic efficiency, yield, and cost-effectiveness for large-scale pharmaceutical manufacturing. --- ### 5. Future Prospects - Structure-Activity Relationships (SAR): The molecule's structure-activity relationships provide a foundation for drug discovery and molecular design. - Interdisciplinary Applications: Potential in materials science, biomedical engineering, and nanotechnology, highlighting its versatility beyond traditional pharmaceutical use. --- ### Conclusion 2-3-(difluoromethyl)phenyl-2-methylpropanoic acid exemplifies how molecular design can be tailored to meet specific biological and material science needs. Its structural versatility, pharmacological relevance, and potential in advanced materials underscore its importance in innovative research and therapeutic development. As studies progress, it is likely to play a pivotal role in addressing unmet medical needs and technological challenges.

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